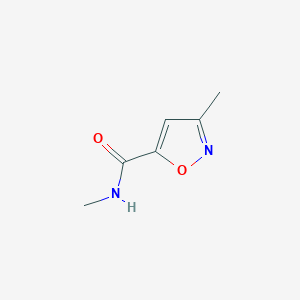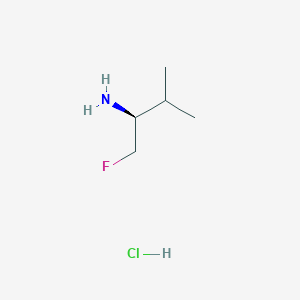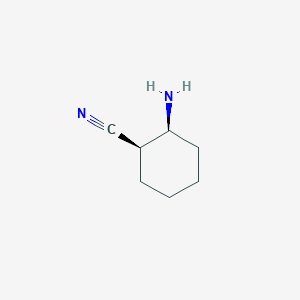![molecular formula C12H14ClN3O B11926579 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926579.png)
2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide est un composé organique qui appartient à la classe des dérivés de l'indole. Les indoles sont des systèmes hétérocycliques importants que l'on trouve dans de nombreux produits naturels et médicaments. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par le 5-chloroindole et l'éthylamine.
Formation d'un intermédiaire : Le 5-chloroindole est mis à réagir avec l'éthylamine pour former un composé intermédiaire.
Acétylation : L'intermédiaire est ensuite acétylé à l'aide d'anhydride acétique pour donner le produit final, le this compound.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer :
Réacteurs à grande échelle : Utilisation de réacteurs à grande échelle pour manipuler les matières premières et les intermédiaires.
Conditions de réaction optimisées : Utilisation de conditions de réaction optimisées telles que la température, la pression et les catalyseurs pour maximiser le rendement et la pureté.
Purification : Mise en œuvre de techniques de purification telles que la cristallisation ou la chromatographie pour obtenir le produit final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les acides et les bases sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple :
Oxydation : Dérivés oxydés du cycle indole.
Réduction : Formes réduites du composé avec des groupes fonctionnels modifiés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant les groupes fonctionnels d'origine.
4. Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies et affections.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut se lier à des récepteurs ou des enzymes spécifiques, modulant leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, conduisant aux effets biologiques observés. Par exemple, il peut inhiber certaines enzymes ou activer des voies de signalisation spécifiques.
Applications De Recherche Scientifique
2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide : Structure similaire avec un atome de fluor au lieu du chlore.
2-amino-N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide : Structure similaire avec un atome de brome au lieu du chlore.
2-amino-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide : Structure similaire avec un groupe méthyle au lieu du chlore.
Unicité
Le 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide est unique en raison de la présence de l'atome de chlore, qui peut influencer sa réactivité chimique et son activité biologique. L'atome de chlore peut améliorer la capacité du composé à interagir avec des cibles moléculaires spécifiques, le rendant distinct de ses analogues.
Propriétés
Formule moléculaire |
C12H14ClN3O |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14ClN3O/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14/h1-2,5,7,16H,3-4,6,14H2,(H,15,17) |
Clé InChI |
HDQPZMPHTRRNKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)

![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)

![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)





![4-[(Benzyloxy)methyl]-4-fluoropiperidine Hydrochloride](/img/structure/B11926595.png)
![2-amino-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11926606.png)
